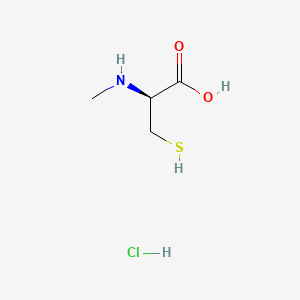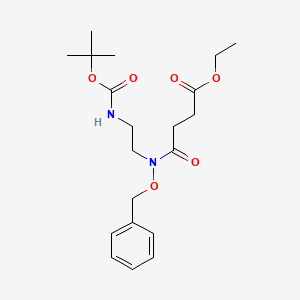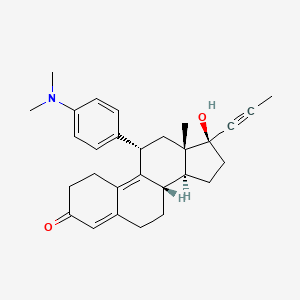
N-Methyl-D-cysteine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-cysteine Hydrochloride is a derivative of the amino acid cysteine It is characterized by the presence of a methyl group attached to the nitrogen atom of the cysteine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-cysteine Hydrochloride typically involves the methylation of D-cysteine. One common method is the reaction of D-cysteine with methyl iodide in the presence of a base such as sodium hydride or sodium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
N-Methyl-D-cysteine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
N-Methyl-D-cysteine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
作用机制
The mechanism of action of N-Methyl-D-cysteine Hydrochloride involves its ability to interact with various molecular targets. The thiol group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby affecting the enzyme’s function .
相似化合物的比较
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the nitrogen atom.
L-Cysteine Hydrochloride: The hydrochloride salt form of L-cysteine
Uniqueness
N-Methyl-D-cysteine Hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and solubility compared to other cysteine derivatives, making it a valuable compound for various applications .
属性
分子式 |
C4H10ClNO2S |
|---|---|
分子量 |
171.65 g/mol |
IUPAC 名称 |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
InChI 键 |
SFZVXTJDDOYGIS-AENDTGMFSA-N |
手性 SMILES |
CN[C@H](CS)C(=O)O.Cl |
规范 SMILES |
CNC(CS)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)



![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)




